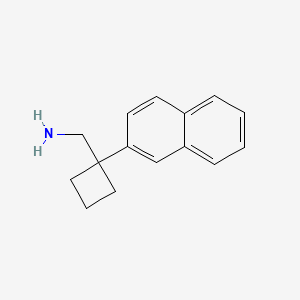
1-(2-Naphthyl)cyclobutanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthyl)cyclobutanemethanamine is a research chemical with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. This compound features a cyclobutane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 1-(2-Naphthyl)cyclobutanemethanamine can be achieved through several routes. One common method involves the reaction of 2-naphthylamine with cyclobutanecarboxaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Analyse Des Réactions Chimiques
1-(2-Naphthyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the naphthyl ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Naphthyl)cyclobutanemethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of naphthalene derivatives with biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anti-inflammatory properties, is ongoing.
Mécanisme D'action
The mechanism of action for 1-(2-Naphthyl)cyclobutanemethanamine involves its interaction with various molecular targets. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression and cellular function . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Naphthyl)cyclobutanemethanamine can be compared to other naphthalene derivatives, such as:
2-Naphthylamine: Known for its use in dye production and potential carcinogenicity.
1-Naphthylamine: Similar to 2-naphthylamine but with different reactivity and applications.
Naphthalene: The simplest naphthalene derivative, used in mothballs and as a precursor for other chemicals.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
(1-naphthalen-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C15H17N/c16-11-15(8-3-9-15)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11,16H2 |
Clé InChI |
SGXWHYJMIOMOEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)

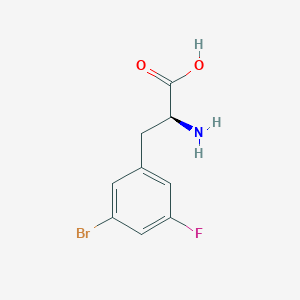
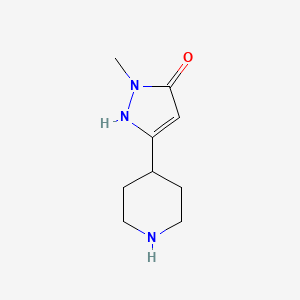
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)

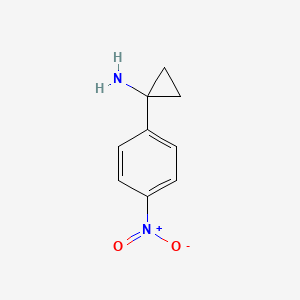
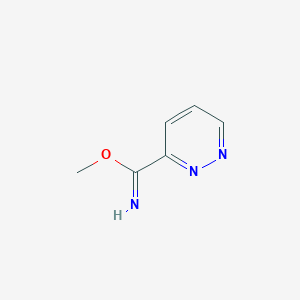
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)

![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
